molecular formula C15H19ClN2O2 B2809746 2-[2-(piperidin-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride CAS No. 53750-62-2

2-[2-(piperidin-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride

Cat. No. B2809746
CAS RN: 53750-62-2
M. Wt: 294.78
InChI Key: HFDSIUYGAYPERC-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis , functionalization , and their pharmacological application were published.


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidines serve as crucial building blocks in drug development. Their derivatives appear in over twenty classes of pharmaceuticals and alkaloids . Researchers explore the synthesis of substituted piperidines for constructing biologically active compounds. The piperidine moiety often contributes to drug binding and pharmacological activity. Scientists investigate the design of novel drugs containing this structural motif.

Condensed Piperidines: Bridging Rings

Condensed piperidines involve fusing the piperidine ring with other heterocycles or aromatic systems. These bridged structures offer opportunities for modulating biological activity. For instance, piperidine-quinoline hybrids exhibit inhibitory effects in drug discovery . Researchers study the impact of different linkages on pharmacological properties.

Hydrogenation and Functionalization

Efficient methods for piperidine synthesis are essential. Hydrogenation and functionalization reactions provide access to diverse piperidine derivatives. Researchers explore catalysts, conditions, and substrate scope. High selectivity, broad applicability, and good yields are desirable features in these synthetic routes .

Biological Evaluation and Pharmacological Activity

Scientists evaluate the biological properties of synthetic and natural piperidines. This includes assessing their interactions with biological targets, toxicity profiles, and potential therapeutic applications. Piperidine-containing compounds have shown promise in areas such as antiviral, anticancer, and central nervous system (CNS) drug development .

Future Directions

Piperidine and its derivatives continue to be a significant area of research in the pharmaceutical industry, with a focus on developing more effective and safer drugs . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating the ongoing interest in this field.

properties

IUPAC Name

2-(2-piperidin-4-ylethyl)isoindole-1,3-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2.ClH/c18-14-12-3-1-2-4-13(12)15(19)17(14)10-7-11-5-8-16-9-6-11;/h1-4,11,16H,5-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFDSIUYGAYPERC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCN2C(=O)C3=CC=CC=C3C2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(piperidin-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride

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